molecular formula C10H7ClFNO2 B3021865 methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 1067658-29-0

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B3021865
CAS No.: 1067658-29-0
M. Wt: 227.62
InChI Key: XDQKXGXEXMQZGB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl ester group at the 2-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position of the indole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 5-fluoroindole.

    Halogenation: The indole ring is halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.

    Esterification: The carboxyl group is introduced at the 2-position through a carboxylation reaction, followed by esterification using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 6-fluoro-1H-indole-2-carboxylate
  • Methyl 5-fluoro-1H-indole-2-carboxylate

Uniqueness

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKXGXEXMQZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676374
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-00-4
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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